molecular formula C18H24ClN3O5S B10999309 4-[(6-chloro-4-ethyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide

4-[(6-chloro-4-ethyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide

Cat. No.: B10999309
M. Wt: 429.9 g/mol
InChI Key: DTVXYBLQZMCNOE-UHFFFAOYSA-N
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Description

4-[(6-chloro-4-ethyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique combination of a coumarin core with a piperazine sulfonamide moiety, which may contribute to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-chloro-4-ethyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide typically involves multiple steps:

    Formation of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.

    Chlorination and Ethylation: The synthesized coumarin is then chlorinated and ethylated to introduce the chloro and ethyl groups at the appropriate positions.

    Attachment of the Piperazine Moiety: The piperazine sulfonamide moiety is introduced through a nucleophilic substitution reaction, where the coumarin derivative reacts with N,N-dimethylpiperazine-1-sulfonamide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group on the coumarin ring can undergo oxidation to form quinone derivatives.

    Reduction: The carbonyl group in the coumarin core can be reduced to form dihydrocoumarin derivatives.

    Substitution: The chloro group can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrocoumarin derivatives.

    Substitution: Various substituted coumarin derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, coumarin derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound could be investigated for similar activities, potentially serving as a lead compound in drug discovery.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Coumarin derivatives have been used as anticoagulants, and this compound might exhibit similar or novel pharmacological activities.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(6-chloro-4-ethyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide would depend on its specific biological target. Generally, coumarin derivatives exert their effects by interacting with various enzymes and receptors. For instance, they can inhibit enzymes like topoisomerases and kinases, which are crucial for cell division and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Warfarin: A well-known anticoagulant that also contains a coumarin core.

    Dicoumarol: Another anticoagulant with a similar structure.

    7-Hydroxycoumarin: A simpler coumarin derivative with known biological activities.

Uniqueness

What sets 4-[(6-chloro-4-ethyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide apart is its unique combination of a coumarin core with a piperazine sulfonamide moiety. This structural feature could potentially enhance its pharmacological profile, making it a promising candidate for further research and development.

Properties

Molecular Formula

C18H24ClN3O5S

Molecular Weight

429.9 g/mol

IUPAC Name

4-[(6-chloro-4-ethyl-7-hydroxy-2-oxochromen-8-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide

InChI

InChI=1S/C18H24ClN3O5S/c1-4-12-9-16(23)27-18-13(12)10-15(19)17(24)14(18)11-21-5-7-22(8-6-21)28(25,26)20(2)3/h9-10,24H,4-8,11H2,1-3H3

InChI Key

DTVXYBLQZMCNOE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C(C(=C(C=C12)Cl)O)CN3CCN(CC3)S(=O)(=O)N(C)C

Origin of Product

United States

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